N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine, also known as N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine hydrochloride, is a chemical compound with significant relevance in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 220.74 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
The synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with tetrahydrofuran intermediates. A common method includes:
The synthesis may also involve various catalysts and solvents to optimize yield and selectivity. Reaction conditions such as temperature, pressure, and time are critical for achieving high-quality products. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed for monitoring the reaction progress and ensuring purity.
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine features a piperidine ring substituted with a tetrahydrofuran moiety at the nitrogen atom. The structural formula can be represented as follows:
The compound exhibits chirality due to the presence of a tetrahydrofuran ring, which contributes to its potential biological activity. The stereochemistry is significant for its interaction with biological targets.
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine can undergo various chemical reactions typical of amines and piperidine derivatives:
These reactions are often carried out under controlled conditions to avoid side reactions and to maximize yield. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are utilized to confirm product identity and purity.
The mechanism of action for N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine primarily involves its interaction with neurotransmitter systems in the central nervous system. As a piperidine derivative, it may act as a modulator of various receptors, including:
Research on this compound's specific mechanism is ongoing, but its structural characteristics suggest potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier effectively.
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine typically appears as a white crystalline solid. Its melting point and solubility characteristics depend on the form (free base vs. hydrochloride salt).
Key chemical properties include:
These properties make it suitable for various laboratory applications and formulations.
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine has several applications in scientific research:
This compound's unique structure and properties position it as a valuable tool in medicinal chemistry and pharmacology research .
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine represents a structurally complex tertiary amine compound that has garnered significant interest in modern medicinal chemistry. This hybrid molecule features a piperidine core linked to a tetrahydrofuran (THF) moiety through a tertiary amine bridge, creating a distinctive pharmacophore with potential biological relevance. Its molecular formula (C₁₀H₂₀N₂O) and diverse stereochemical possibilities contribute to its versatility in drug discovery applications [1] [2]. The compound exemplifies contemporary trends in scaffold hybridization, where privileged structural elements from different heterocyclic systems are combined to create novel bioactive molecules with optimized properties.
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine belongs to the chemical class of N-substituted piperidine derivatives with tetrahydrofuran appendages. The core structure consists of a six-membered piperidine ring connected via its 4-amino nitrogen to the 3-position of a five-membered tetrahydrofuran ring. This arrangement creates a tertiary amine center with potential for hydrogen bond acceptance and cationic character under physiological conditions. Crucially, the tetrahydrofuran-3-yl group introduces a chiral center, leading to distinct stereoisomers that exhibit different pharmacological profiles. The (S)-enantiomer (CAS related: 72207961) demonstrates the importance of stereochemistry in biological activity optimization [2].
Table 1: Key Structural and Stereochemical Variants of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
Compound Name | CAS Number | Molecular Formula | Stereochemistry | Salts/Forms |
---|---|---|---|---|
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine | 59605994 | C₁₀H₂₀N₂O | Racemic | Free base |
(S)-N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine | 72207961 | C₁₀H₂₀N₂O | (S)-enantiomer | Free base |
N-Methyl-N-[(3S)-tetrahydrofuran-3-yl]piperidin-4-amine | 72207960 | C₁₀H₂₁ClN₂O | (S)-enantiomer | Hydrochloride salt |
The hydrochloride salt form (C₁₀H₂₁ClN₂O) demonstrates improved crystallinity and solubility properties compared to the free base, characteristics that are frequently exploited in pharmaceutical development [3]. A structurally related but distinct compound, N-Methyl-(tetrahydrofuran-3-ylmethyl)amine (C₆H₁₃NO, CAS 7179-93-3), features a methylene bridge between the THF ring and the nitrogen and serves as a synthetic precursor or structural analog rather than the identical compound [4] [8]. This distinction is crucial for accurate chemical identification and understanding structure-activity relationships.
The emergence of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine reflects broader trends in medicinal chemistry during the early 21st century, particularly the strategic hybridization of heterocyclic scaffolds. While the exact discovery timeline remains proprietary, the appearance of distinct stereoisomers in public databases like PubChem between 2010-2020 marks significant research milestones. The specific registration of the (S)-enantiomer (CID 72207961) demonstrates the pharmaceutical industry's focus on stereochemically pure compounds for optimized target engagement [2]. This enantioselective approach aligns with industry-wide efforts to eliminate racemic mixtures in drug development and leverage chirality for enhanced specificity.
The compound's development trajectory parallels innovations in reductive amination methodologies and asymmetric synthesis that became prominent during the 2010s. These synthetic advances enabled the practical preparation of such structurally complex tertiary amines with defined stereochemistry. The hydrochloride salt (CID 72207960) represents a later-stage pharmaceutical development aimed at improving physicochemical properties for preclinical evaluation [3]. The compound class gained contextual relevance through research on structurally similar GPR119 agonists, where N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives demonstrated potent receptor activation and improved hERG safety profiles [6]. This pharmacological context provided impetus for exploring related tertiary amine scaffolds like N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine.
This hybrid scaffold occupies a strategic position in contemporary drug design due to its balanced physicochemical properties and structural versatility. The piperidine moiety offers conformational constraint and basicity favorable for target engagement, while the tetrahydrofuran ring contributes oxygen-based hydrogen bond acceptance and modulates lipophilicity. The tertiary amine linker provides a point for structural diversification, enabling fine-tuning of steric and electronic properties. Together, these features create a versatile pharmacophore suitable for targeting central nervous system receptors, metabolic enzymes, and various G-protein coupled receptors (GPCRs) [1] [6].
Table 2: Key Structural Features and Their Drug Design Implications
Structural Element | Physicochemical Contribution | Drug Design Utility |
---|---|---|
Piperidine ring | Conformational constraint; Basic nitrogen (pKa ~10) | Target binding through cationic interaction; Scaffold rigidity |
Tertiary amine linkage | Reduced hydrogen bond donor capacity; Steric bulk | Metabolic stability enhancement; Steric hindrance for selectivity |
Tetrahydrofuran moiety | Hydrogen bond acceptance; Moderate lipophilicity | Solubility modulation; Membrane penetration facilitation |
Chiral center (THF-3-yl) | Stereospecific binding possibilities | Enantioselective target engagement; Reduced off-target effects |
The scaffold's significance is amplified by its successful application in addressing pharmacokinetic challenges. The oxygen atom in the tetrahydrofuran ring improves aqueous solubility compared to purely carbon-based analogs, potentially enhancing oral bioavailability. Additionally, the scaffold demonstrates synthetic tractability for structural optimization campaigns, particularly through modifications at the piperidine nitrogen or through stereoselective synthesis of individual enantiomers [2] [7]. The structural similarities to advanced GPR119 agonist candidates highlight its relevance in metabolic disease therapeutics, where such compounds augment insulin secretion and reduce plasma glucose excursion in diabetic models [6]. Furthermore, the scaffold's presence in multiple bioactive compound libraries suggests broad utility across therapeutic areas, establishing it as a privileged structure in modern medicinal chemistry.
Table 3: Pharmacological Targets and Therapeutic Areas for Related Piperidine-THF Hybrids
Pharmacological Target | Therapeutic Area | Observed Structural Modifications | Reported Outcomes |
---|---|---|---|
GPR119 agonists | Type 2 diabetes | Trifluoromethyl substitution at nitrogen | Improved hERG profile; Enhanced agonist activity |
Receptor tyrosine kinases | Oncology | Introduction of aryloxy pyrimidine extensions | Antiproliferative effects; Kinase inhibition |
Neurotransmitter receptors | CNS disorders | Variation of THF stereochemistry; N-alkyl substitution | Modulated receptor selectivity; Blood-brain barrier penetration |
The scaffold's versatility extends to molecular property optimization. Calculated parameters such as XLogP3 (~0.8) and hydrogen bond acceptor count (3 atoms) position this compound within favorable physicochemical space for drug-likeness, adhering to established guidelines like Lipinski's rule of five. These inherent properties, combined with its synthetic accessibility, establish N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine as a valuable template in rational drug design across multiple therapeutic domains [7]. The strategic incorporation of the N-trifluoromethyl group in related analogs demonstrates how this scaffold can be leveraged to simultaneously enhance target activity and improve cardiac safety profiles—a dual optimization critical in contemporary drug development pipelines [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1